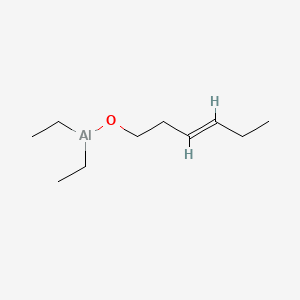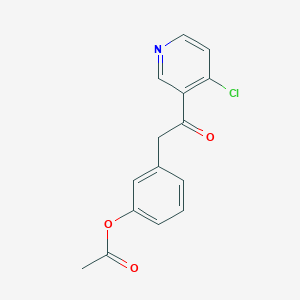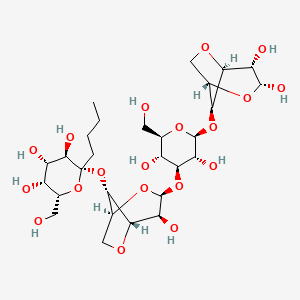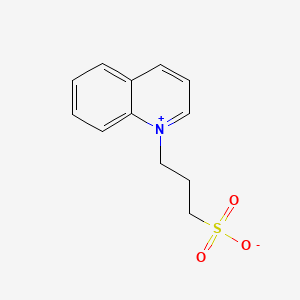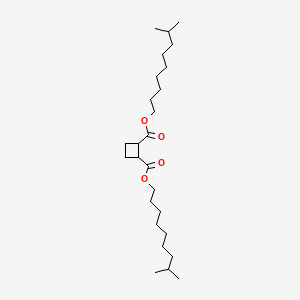
Diisodecyl-1,2-cyclobutanedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisodecyl-1,2-cyclobutanedicarboxylate: is an organic compound with the molecular formula C26H48O4. It is a diester derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diisodecyl-1,2-cyclobutanedicarboxylate typically involves the esterification of 1,2-cyclobutanedicarboxylic acid with isodecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Cyclobutanedicarboxylic acid+Isodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors equipped with distillation columns to continuously remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Diisodecyl-1,2-cyclobutanedicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 1,2-Cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diisodecyl-1,2-cyclobutanedicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making them suitable for various applications such as coatings, adhesives, and sealants.
Biology and Medicine: While specific biological and medical applications of this compound are limited, its role as a plasticizer in medical devices and pharmaceutical packaging is significant. It ensures the flexibility and integrity of materials used in medical applications.
Industry: In the industrial sector, this compound is used in the manufacturing of flexible PVC products, including cables, flooring, and automotive interiors. Its ability to improve the mechanical properties of polymers makes it valuable in various industrial applications.
Wirkmechanismus
The primary mechanism of action of Diisodecyl-1,2-cyclobutanedicarboxylate as a plasticizer involves its incorporation into polymer matrices, where it reduces intermolecular forces between polymer chains. This reduction in intermolecular forces increases the mobility of the polymer chains, resulting in enhanced flexibility and workability of the material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains.
Vergleich Mit ähnlichen Verbindungen
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications in flexible plastics.
Diisononyl phthalate (DINP): A plasticizer with similar properties and applications as Diisodecyl-1,2-cyclobutanedicarboxylate.
Diisopropyl 1,2-cyclobutanedicarboxylate: A similar compound with different alkyl groups.
Uniqueness: this compound is unique due to its specific ester structure derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other plasticizers may not perform as effectively.
Eigenschaften
CAS-Nummer |
64011-40-1 |
|---|---|
Molekularformel |
C26H48O4 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
bis(8-methylnonyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-11-7-5-9-13-19-29-25(27)23-17-18-24(23)26(28)30-20-14-10-6-8-12-16-22(3)4/h21-24H,5-20H2,1-4H3 |
InChI-Schlüssel |
UMYXQNSTAYTVQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)C1CCC1C(=O)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



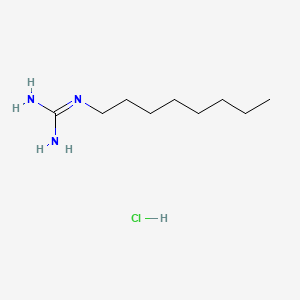
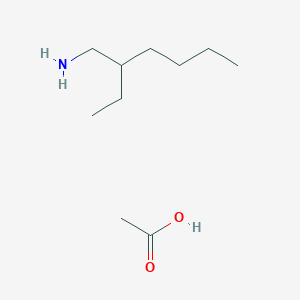



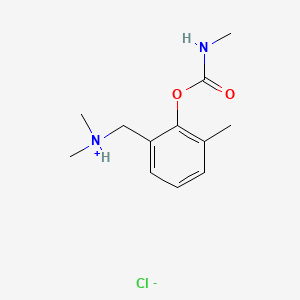
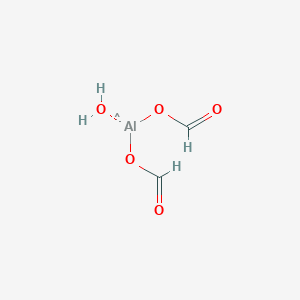
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
